LogP Hydrophobicity Comparison: Dimethyl Cyclohexylphosphonate vs. Dimethyl Methylphosphonate
Dimethyl cyclohexylphosphonate exhibits significantly higher lipophilicity compared to the simpler aliphatic dimethyl methylphosphonate. The calculated octanol-water partition coefficient (LogP) for dimethyl cyclohexylphosphonate is 2.805 [1], whereas dimethyl methylphosphonate has a reported LogP of -1.02 [2]. This difference of approximately 3.8 LogP units indicates a much greater affinity for non-polar, organic phases.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.805 |
| Comparator Or Baseline | Dimethyl methylphosphonate (LogP = -1.02) |
| Quantified Difference | ΔLogP ≈ +3.8 |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
Higher LogP is critical for applications requiring improved compatibility with hydrophobic polymer matrices in flame retardant formulations or enhanced bioavailability in agrochemical synthesis, providing a clear selection criterion over more polar phosphonates.
- [1] Chem960. (n.d.). 1641-61-8 (Dimethyl cyclohexylphosphonate). View Source
- [2] PubChem. (n.d.). Dimethyl methylphosphonate. National Center for Biotechnology Information. View Source
